2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid
Overview
Description
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid is a nitrogenous compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in various FDA-approved drugs and their potential as biological active compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, and its presence in piperazine derivatives can influence the chemical and biological properties of these compounds .
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, novel (4-piperidinyl)-piperazine derivatives were synthesized as ACC1/2 non-selective inhibitors, where the optimization of substituents on the nitrogen atoms was a key focus. The introduction of fluorine-substituted tert-butoxycarbonyl groups led to compounds with potent inhibitory activities . Another study reported the synthesis of 3-substituted piperazine-2-acetic acid esters from chiral amino acids, which resulted in a diverse set of piperazine scaffolds that can be further functionalized .
Molecular Structure Analysis
The molecular structure of related piperazine compounds has been confirmed using various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Single-crystal X-ray diffraction has been used to determine the crystal structure of these compounds, providing detailed insights into their three-dimensional architecture .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including condensation reactions, to form new compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are crucial for the development of novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives have been explored using density functional theory (DFT) calculations. These studies provide information on the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of these compounds with biological targets. Additionally, physicochemical properties such as solubility, stability, and crystallinity are revealed through these analyses .
Scientific Research Applications
Synthesis of Diverse Piperazine Derivatives
- The Ugi reaction involving N-tert-butoxycarbonyl-protected α-amino acids, including 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid, leads to the efficient synthesis of diastereomerically pure, racemic piperazine-2,5-diones. This process is significant for the preparation of various piperazine derivatives (Nikulnikov, Shumsky, & Krasavin, 2010).
Novel Aldehyde Protection Group Synthesis
- The compound has been used in the synthesis of novel aldehyde protection groups, specifically in the preparation of N-Boc N,O-acetals. These compounds showcase stability under various acidic conditions and are valuable for combinatorial solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).
Development of Non-Selective Inhibitors
- Piperazine derivatives, synthesized using tert-butoxycarbonyl group modifications, have been evaluated as non-selective inhibitors in biochemical studies, showcasing potential in pharmacological research (Chonan et al., 2011).
Molecular Structure Analysis
- The compound's derivatives have been studied for their molecular and crystal structures, providing insights into the structural aspects of piperazine-carboxylates. Such studies are crucial for understanding the physical and chemical properties of these compounds (Mamat, Flemming, & Köckerling, 2012).
Catalytic Applications in Polymer Chemistry
- Derivatives of this compound have been used in the synthesis of catalytically active polymers, specifically in polymer-based acylation chemistry. This demonstrates its utility in enhancing chemical reactions through catalysis (Mennenga, Dorn, Menzel, & Ritter, 2015).
Biological Evaluation and X-ray Diffraction Studies
- The biological activities of certain derivatives of this compound have been evaluated, along with their structural confirmation using X-ray diffraction analysis. These studies are significant in assessing the potential biological and pharmaceutical applications of these derivatives (Kulkarni et al., 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
Temporal Effects in Laboratory Settings
The stability of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15/h4-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBHMXRBXXCEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370852 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156478-71-6 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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